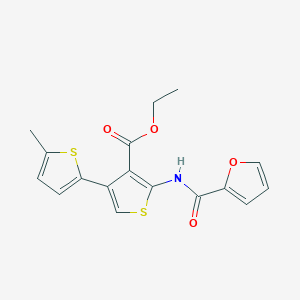

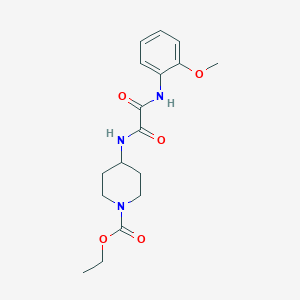

N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide, also known as MNPA, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the metabolism of endocannabinoids. MNPA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Applications De Recherche Scientifique

Synthesis and Polymerization

A novel approach to the synthesis of di- and mono-oxalamides has been developed through an acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, highlighting a method that is both operationally simple and high yielding. This synthesis route opens new avenues for creating anthranilic acid derivatives and oxalamides, showcasing the potential for N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide in the development of novel compounds (Mamedov et al., 2016).

Photopolymerization Initiators

In the realm of photopolymerization, new alkoxyamines bearing chromophore groups linked to the aminoxyl function demonstrate significant potential as photoiniferters. These compounds decompose under UV irradiation to generate radicals, offering a new strategy for initiating nitroxide-mediated photopolymerization (NMP) processes. Such advancements indicate the role of N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide derivatives in improving the efficiency and control of polymerization reactions (Guillaneuf et al., 2010).

Environmental Chemistry and Toxicology

The oxidative DNA and RNA damage induced by 2-nitropropane (2-NP) in Sprague-Dawley rats provides insights into the carcinogenicity of nitro compounds. This research underscores the importance of understanding the biological impacts of nitro compounds, including those related to N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide, and their potential environmental and health risks (Fiala et al., 1989).

Photoassisted Fenton Reaction

The photoassisted Fenton reaction demonstrates a method for the complete oxidation of organic pollutants in water, including compounds structurally related to N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide. This research highlights the potential for advanced oxidation processes in the remediation of contaminated water sources, emphasizing the importance of chemical structure in determining the efficiency of such reactions (Pignatello & Sun, 1995).

Propriétés

IUPAC Name |

N'-(1-methoxypropan-2-yl)-N-(4-methyl-2-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c1-8-4-5-10(11(6-8)16(19)20)15-13(18)12(17)14-9(2)7-21-3/h4-6,9H,7H2,1-3H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRCQZFPSQSLFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NC(C)COC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2554662.png)

![2-(2-Chloropropanoyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B2554665.png)

![{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2554667.png)

![3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one](/img/structure/B2554668.png)

![2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2554676.png)

![2-[[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2554678.png)